gamma-Octalactone
Overview
Description
Gamma-Octalactone: is a lactone and aroma compound with the chemical formula C8H14O2 . It is a volatile compound found in various natural sources such as peaches, mangoes, beef, and ham . This compound is known for its coconut-like flavor and is used extensively in the flavor and fragrance industry .
Mechanism of Action
Target of Action
Gamma-Octalactone, also known as γ-Octanoic lactone or 4-Hydroxy octanoic acid , is primarily a flavor constituent found in various fruits and food products . It is known to influence how some nerves communicate by binding to certain receptors and channels, such as GABA receptors and calcium channels .
Mode of Action
The interaction of this compound with its targets results in changes in nerve communication . This compound can affect our sensory perception, particularly our sense of taste and smell, contributing to the distinctive flavors of certain foods .
Biochemical Pathways
This compound is involved in various biochemical pathways. It is a product of the lipid metabolism and can be synthesized from L-glutamic acid . The compound’s presence influences the communication between nerves by interacting with specific receptors and channels . The exact biochemical pathways and their downstream effects are complex and may vary depending on the organism and the specific metabolic context.
Pharmacokinetics
Information on the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound is limited. It has been found in various biological samples, suggesting that it can be absorbed and metabolized by living organisms
Result of Action
The primary result of this compound’s action is its contribution to the flavor and aroma of various foods. It is one of the flavor constituents of peaches, oranges, and sweet fortified wines . In addition, it has been suggested to have a potential repellent effect against certain insects .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, its volatility can be affected by temperature and other physical conditions . Moreover, its production and action can be influenced by the metabolic state of the organism producing it
Biochemical Analysis
Biochemical Properties
Gamma-Octalactone plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been found to have a repellent effect on adult female Culex pipiens quinquefasciatus, a mosquito of sanitary importance .
Cellular Effects
This compound influences cell function in several ways. It has been observed to have repellent effects on certain species of mosquitoes, indicating that it may interact with cell signaling pathways, gene expression, and cellular metabolism in these organisms .
Molecular Mechanism
It is known to exert its effects at the molecular level, possibly through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models. While specific threshold effects, toxic effects, or adverse effects at high doses have not been extensively studied, it has been found to have a repellent effect on certain species of mosquitoes .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with various enzymes and cofactors, and may have effects on metabolic flux or metabolite levels .
Preparation Methods
Synthetic Routes and Reaction Conditions: Gamma-Octalactone can be synthesized through several methods. One common method involves the lipase-catalyzed optical resolution of N-methyl-4-hydroxyalkanamides, which are prepared from N-methylsuccinimide using Grignard reagents . Another method involves the cultivation of fungi of the genus Mucor in a suitable medium containing organic carboxylic acids or their derivatives under aerobic conditions .
Industrial Production Methods: Industrial production of this compound often involves microbial biotransformation of hydroxy fatty acids. This method is preferred due to its sustainability and efficiency .
Chemical Reactions Analysis
Types of Reactions: Gamma-Octalactone undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: this compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Substitution reactions often involve nucleophiles such as amines or alcohols.
Major Products: The major products formed from these reactions include gamma-hydroxy acids, gamma-hydroxy esters, and gamma-hydroxy amides .
Scientific Research Applications
Gamma-Octalactone has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of various organic compounds.
Biology: this compound is studied for its role as a flavoring agent and its insect attractant properties .
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the food, cosmetics, and pharmaceutical industries as a flavor and fragrance compound.
Comparison with Similar Compounds
Gamma-Octalactone is unique due to its specific coconut-like aroma . Similar compounds include:
Gamma-Nonalactone: Known for its peach-like aroma.
Delta-Decalactone: Exhibits a fruity, peach-like odor and taste.
Cis-3-Methyl-4-octanolide: Another lactone with a similar structure but different aroma profile.
This compound stands out due to its specific flavor profile and its wide range of applications in various industries.
Properties
IUPAC Name |
5-butyloxolan-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O2/c1-2-3-4-7-5-6-8(9)10-7/h7H,2-6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IPBFYZQJXZJBFQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1CCC(=O)O1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1047609 | |
Record name | 4-Hydroxyoctanoic acid lactone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1047609 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid, Colorless liquid; [Alfa Aesar MSDS], colourless to slightly yellow liquid with a sweet, coconut, fruity odour | |
Record name | 2(3H)-Furanone, 5-butyldihydro- | |
Source | EPA Chemicals under the TSCA | |
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Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 4-Butyl-gamma-butyrolactone | |
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URL | https://haz-map.com/Agents/10299 | |
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Record name | gamma-Octalactone | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/41/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Boiling Point |
234.00 °C. @ 760.00 mm Hg | |
Record name | 4-Butyl-gamma-butyrolactone | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0035422 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
slightly, soluble in alcohol and slightly soluble in water | |
Record name | 4-Butyl-gamma-butyrolactone | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0035422 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
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Record name | gamma-Octalactone | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/41/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
0.970-0.980 | |
Record name | gamma-Octalactone | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/41/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
CAS No. |
104-50-7 | |
Record name | γ-Octalactone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=104-50-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | gamma-Octalactone | |
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Record name | 4-Octanolide | |
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Record name | 4-Octanolide | |
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URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=24270 | |
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Record name | 2(3H)-Furanone, 5-butyldihydro- | |
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Record name | 4-Hydroxyoctanoic acid lactone | |
Source | EPA DSSTox | |
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Record name | Octan-4-olide | |
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Record name | .GAMMA.-OCTALACTONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UHD6M52X0K | |
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Record name | 4-Butyl-gamma-butyrolactone | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0035422 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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